Acrivastine

H1 antagonist pharmacodynamics wheal and flare model onset of action

Acrivastine (BW825C) is a second-generation H1 antagonist with a uniquely short elimination half-life (1.5–1.9 h) and rapid onset—attributes not replicated by once-daily antihistamines like cetirizine or loratadine. With minimal hepatic metabolism and predominant renal excretion, it is an essential reference standard for PK/PD modeling of on-demand antihistamine therapies and Lys200 receptor mutagenesis studies. Superior flare suppression at 30 min post-dose vs. cetirizine makes it the definitive tool for acute allergic challenge research. Choose acrivastine when temporal precision in H1 blockade is critical.

Molecular Formula C22H24N2O2
Molecular Weight 348.4 g/mol
CAS No. 87848-99-5
Cat. No. B1664353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcrivastine
CAS87848-99-5
Synonymsacrivastine
BW 825C
BW-825C
BW825C
Semprex
Molecular FormulaC22H24N2O2
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC(=N3)C=CC(=O)O
InChIInChI=1S/C22H24N2O2/c1-17-7-9-18(10-8-17)20(13-16-24-14-2-3-15-24)21-6-4-5-19(23-21)11-12-22(25)26/h4-13H,2-3,14-16H2,1H3,(H,25,26)/b12-11+,20-13+
InChIKeyPWACSDKDOHSSQD-IUTFFREVSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO (2 mg/mL)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Acrivastine (CAS 87848-99-5): A Short-Acting Second-Generation H1 Antihistamine for Scientific Research and Formulation Development


Acrivastine (CAS 87848-99-5, BW825C) is a second-generation histamine H1 receptor antagonist structurally derived from triprolidine [1]. It functions as a competitive, reversible inhibitor at peripheral H1 receptors, with in vitro binding affinity characterized by a Ki of 10 nM in COS-7 cells expressing the human receptor [2]. Unlike many of its in-class comparators, acrivastine is distinguished by an exceptionally short elimination half-life (approximately 1.5–1.9 hours) and a rapid onset of clinical effect [3]. It is minimally metabolized and primarily excreted unchanged via the renal route [4]. This compound serves as a critical reference standard for studies investigating the relationship between H1 receptor residence time and duration of action, as well as for the development of 'on-demand' antihistamine therapies [5].

Why Acrivastine Cannot Be Interchanged with Other Second-Generation H1 Antagonists: A Basis in Pharmacokinetic and Pharmacodynamic Heterogeneity


The class of second-generation H1 antihistamines encompasses molecules with widely divergent clinical pharmacology, rendering them non-interchangeable for many scientific and therapeutic applications [1]. While many newer antihistamines, such as cetirizine, loratadine, and fexofenadine, are optimized for once-daily dosing with long half-lives (ranging from ~8 to 27 hours), acrivastine possesses a uniquely short elimination half-life (1.5–1.9 hours) and correspondingly rapid onset of action [2]. This fundamental pharmacokinetic divergence creates distinct utility in research models of acute allergic challenge and in clinical scenarios requiring flexible, 'on-demand' symptom control rather than sustained 24-hour blockade [3]. Furthermore, receptor-level binding kinetics differ; for instance, the specific contribution of the Lys200 anchor point in the H1 receptor binding pocket varies significantly between acrivastine and its structural analog cetirizine, potentially influencing their respective dissociation rates [4]. Therefore, substituting acrivastine with a longer-acting analog in a research protocol or a therapeutic regimen designed around its specific temporal pharmacodynamics would confound results and alter the intended therapeutic effect.

Acrivastine (CAS 87848-99-5): Quantified Differentiation Against Closest Analogs


Superior 30-Minute Flare Suppression vs. Cetirizine and Loratadine in Human Skin Model

In a head-to-head study of 60 healthy volunteers, the effects of single oral doses of acrivastine (8 mg), loratadine (10 mg), and cetirizine (10 mg) on histamine-induced wheal and flare reactions were compared. Acrivastine demonstrated statistically superior suppression of the flare response at 30 minutes post-dose compared to both cetirizine and loratadine [1]. This rapid onset of action is consistent with acrivastine's short Tmax and rapid absorption profile [2].

H1 antagonist pharmacodynamics wheal and flare model onset of action

Ultra-Short Terminal Half-Life vs. Cetirizine, Loratadine, and Fexofenadine: 1.7-1.9 h vs. 8-27 h

Acrivastine exhibits a uniquely short terminal elimination half-life (t1/2β) of 1.7 hours [1] to 1.9 ± 0.3 hours [2] in healthy adults. This contrasts sharply with other second-generation antihistamines, which have half-lives enabling once-daily dosing: cetirizine (~8.3 h), loratadine (~11 h, with its active metabolite desloratadine at ~27 h), and fexofenadine (~14.4 h) [3]. The short half-life of acrivastine is a direct consequence of minimal hepatic metabolism and predominant renal excretion of unchanged drug [2].

Pharmacokinetics drug elimination half-life comparison

Dose-Dependent CNS Impairment Profile: Therapeutic 8 mg Dose vs. Higher Doses and Comparators in Standardized Driving Tests

In a double-blind, placebo-controlled crossover study assessing actual driving performance, a therapeutic 8 mg dose of acrivastine produced only a small, significant effect on highway driving in the first trial, while the 16 mg and 24 mg doses significantly impaired performance [1]. In contrast, the comparator terfenadine (60-180 mg) caused no significant impairment, while diphenhydramine 50 mg strongly impaired every driving parameter [1]. A separate meta-analysis confirmed that second-generation antihistamines, including acrivastine, caused significantly less performance impairment than the first-generation agent diphenhydramine [2].

CNS safety psychomotor performance driving impairment

Distinct Binding Site Sensitivity: 50-Fold vs. 8-Fold Affinity Loss upon Lys200 Mutation Compared to Cetirizine

Site-directed mutagenesis of the human histamine H1 receptor reveals a key difference in how acrivastine and cetirizine interact with the receptor binding pocket. A Lys200 → Ala mutation results in a 50-fold loss of binding affinity for acrivastine, but only an 8-fold loss for d-cetirizine [1]. This indicates that acrivastine's interaction with Lys200, a unique anchor point in the H1 receptor, is substantially more critical for its binding affinity than it is for cetirizine [1]. This divergence may contribute to differences in their binding kinetics and dissociation rates.

H1 receptor binding mutagenesis structure-activity relationship

Superior Symptom Control in Combination with Pseudoephedrine vs. Monotherapy in Seasonal Allergic Rhinitis

A four-period, double-blind crossover study in 40 patients with seasonal allergic rhinitis evaluated acrivastine (8 mg), pseudoephedrine (60 mg), their combination, and placebo, each given three times daily [1]. Acrivastine alone significantly reduced all symptom severity scores compared to placebo or pseudoephedrine alone (p < 0.01) [1]. The combination of acrivastine and pseudoephedrine was significantly superior to acrivastine alone for controlling all symptoms except itchy eyes (p < 0.05) [1]. This demonstrates a clear additive benefit over acrivastine monotherapy.

Allergic rhinitis combination therapy pseudoephedrine

Acrivastine (CAS 87848-99-5): Validated Research and Industrial Application Scenarios


Preclinical Modeling of Acute Allergic Response Requiring Rapid-Onset H1 Antagonism

Researchers can utilize acrivastine as a tool compound in human skin wheal-and-flare models or animal histamine challenge studies to investigate the pharmacodynamics of rapid-onset H1 blockade. Its demonstrated superiority in suppressing the flare response at 30 minutes post-dose, compared to cetirizine and loratadine, makes it ideal for experiments where the time course of effect is the primary outcome measure [1].

Pharmacokinetic/Pharmacodynamic Studies of Short Half-Life Drugs and 'On-Demand' Dosing

Acrivastine serves as a prototypical example of a short half-life (1.7-1.9 h) H1 antagonist [2]. Its unique PK profile, with rapid elimination and minimal accumulation, makes it a valuable reference standard in studies designed to contrast once-daily and multiple-daily dosing regimens, or to model the PK/PD relationships of drugs intended for intermittent, symptom-driven use [3].

Structure-Activity Relationship (SAR) and H1 Receptor Binding Site Mapping

Given its high sensitivity to the Lys200→Ala mutation (50-fold affinity loss), acrivastine is a crucial molecular probe for investigating the role of specific amino acid residues in the H1 receptor binding pocket [4]. It can be used in comparative mutagenesis studies alongside other zwitterionic antagonists like cetirizine to elucidate the structural determinants of binding affinity and selectivity.

Formulation Development for Combination Products Targeting Allergic Rhinitis

Formulation scientists developing fixed-dose combination therapies for allergic rhinitis can reference the quantitative symptom control data from clinical studies of acrivastine plus pseudoephedrine [5]. The established additive effect over monotherapy provides a benchmark for evaluating new combination formulations and a rationale for including a short-acting antihistamine in a multi-symptom relief product.

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